![molecular formula C28H31N3O2 B10982327 N-(2-{1-[2-(naphthalen-1-yloxy)ethyl]-1H-benzimidazol-2-yl}ethyl)cyclohexanecarboxamide](/img/structure/B10982327.png)

N-(2-{1-[2-(naphthalen-1-yloxy)ethyl]-1H-benzimidazol-2-yl}ethyl)cyclohexanecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

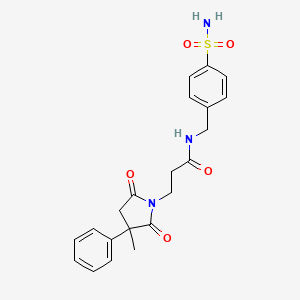

N-(2-{1-[2-(ナフタレン-1-イルオキシ)エチル]-1H-ベンゾイミダゾール-2-イル}エチル)シクロヘキサンカルボキサミドは、化学式C14H15NO2としても知られており、多様な用途を持つ魅力的な化合物です。その合成、反応、科学的意義について探求しましょう。

2. 製法

合成経路::- 重要なステップには、2-(ナフタレン-1-イルオキシ)酢酸エチル と1,2-ジアミノエタン を反応させてベンゾイミダゾール環を形成することが含まれます。

- 最後に、シクロヘキサンカルボン酸 と環化することにより、目的の化合物が得られます。

2-(ナフタレン-1-イルオキシ)酢酸エチル: 前駆体として役立ちます。ナフタレン-1-オールとクロロ酢酸エチルをエステル化することにより合成できます。

工業生産:: 工業規模の生産では、通常、最適化された合成経路、精製、分離が行われます。特定の工業方法によって異なる場合があります。

3. 化学反応解析

反応::酸化: 酸化反応を起こし、さまざまな官能基を生じる可能性があります。

還元: カルボニル基をアルコールまたはアミンに還元します。

置換: ベンゾイミダゾール環での求核置換反応。

アミド形成: アミンと反応してアミドを形成します。

酸化: KMnOまたはPCCなどの酸化剤。

還元: LiAlHまたはNaBHなどの還元剤。

置換: 極性溶媒中の求核剤(例:アミン、チオール)。

アミド形成: カルボン酸誘導体(例:アシルクロリド、無水物)。

ベンゾイミダゾール環形成: 重要な中間体。

N-(2-{1-[2-(ナフタレン-1-イルオキシ)エチル]-1H-ベンゾイミダゾール-2-イル}エチル)シクロヘキサンカルボキサミド: 最終生成物。

4. 科学研究における用途

この化合物は、次のような用途があります。

医学: 潜在的な治療効果(例:抗腫瘍、抗炎症)について調査されています。

化学: 有機合成における構成単位として使用されています。

産業: 新規材料の開発に用いられています。

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{1-[2-(NAPHTHALEN-1-YLOXY)ETHYL]-1H-13-BENZODIAZOL-2-YL}ETHYL)CYCLOHEXANECARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:

Formation of the Naphthalen-1-yloxyethyl Intermediate: This step involves the reaction of naphthalene with an appropriate alkylating agent to introduce the ethyl group.

Synthesis of the Benzodiazole Ring: The intermediate is then reacted with a benzodiazole precursor under specific conditions to form the benzodiazole ring.

Coupling with Cyclohexanecarboxamide: Finally, the benzodiazole intermediate is coupled with cyclohexanecarboxamide under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance production efficiency.

化学反応の分析

Types of Reactions

N-(2-{1-[2-(NAPHTHALEN-1-YLOXY)ETHYL]-1H-13-BENZODIAZOL-2-YL}ETHYL)CYCLOHEXANECARBOXAMIDE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

科学的研究の応用

N-(2-{1-[2-(NAPHTHALEN-1-YLOXY)ETHYL]-1H-13-BENZODIAZOL-2-YL}ETHYL)CYCLOHEXANECARBOXAMIDE has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

Medicine: Explored for its therapeutic potential in treating diseases, particularly those involving specific molecular targets.

Industry: Utilized in the development of advanced materials and chemical processes.

作用機序

この化合物は、特定の分子標的または経路と相互作用し、細胞プロセスに影響を与えると考えられます。その正確なメカニズムを解明するには、さらなる研究が必要です。

類似化合物との比較

この化合物はユニークですが、他のベンゾイミダゾール誘導体と構造的な特徴を共有しています。注目すべき類似化合物には以下があります。

プロプラノロール: 心臓血管の用途を持つβ遮断薬 .

2-(ナフタレン-1-イルオキシ)酢酸エチル: 前駆体化合物 .

2-(ナフタレン-1-イル)エチル 2-アセトキシ安息香酸: 関連する結晶構造 .

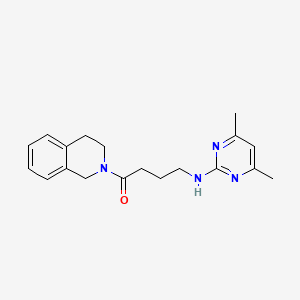

特性

分子式 |

C28H31N3O2 |

|---|---|

分子量 |

441.6 g/mol |

IUPAC名 |

N-[2-[1-(2-naphthalen-1-yloxyethyl)benzimidazol-2-yl]ethyl]cyclohexanecarboxamide |

InChI |

InChI=1S/C28H31N3O2/c32-28(22-10-2-1-3-11-22)29-18-17-27-30-24-14-6-7-15-25(24)31(27)19-20-33-26-16-8-12-21-9-4-5-13-23(21)26/h4-9,12-16,22H,1-3,10-11,17-20H2,(H,29,32) |

InChIキー |

VISZTLJRKYPLPE-UHFFFAOYSA-N |

正規SMILES |

C1CCC(CC1)C(=O)NCCC2=NC3=CC=CC=C3N2CCOC4=CC=CC5=CC=CC=C54 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-(2-methoxyphenyl)propan-1-one](/img/structure/B10982245.png)

![N-{3-[6-(benzyloxy)-1H-indol-1-yl]propanoyl}-beta-alanine](/img/structure/B10982250.png)

![2-bromo-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B10982255.png)

![1-(2-Fluorophenyl)-5-oxo-N-[2-(4-oxo-3(4H)-quinazolinyl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B10982272.png)

![N-[2-(dimethylamino)ethyl]-2-[2-(1H-indol-3-yl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B10982282.png)

![1-[(4-chloro-1H-indol-1-yl)acetyl]piperidine-3-carboxylic acid](/img/structure/B10982286.png)

![3-(1,3-benzothiazol-2-yl)-1-[4-(9H-purin-6-yl)piperazino]-1-propanone](/img/structure/B10982295.png)

![N-(4-bromophenyl)-1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-3-carboxamide](/img/structure/B10982321.png)

![N,N-dimethyl-4-[(E)-2-(1-propyl-1H-benzimidazol-2-yl)ethenyl]aniline](/img/structure/B10982332.png)